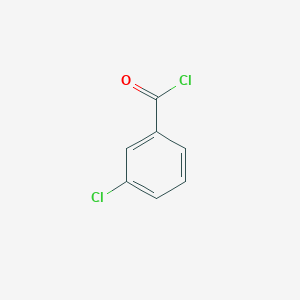

3-Chlorobenzoyl chloride

Overview

Description

3-Chlorobenzoyl chloride (CAS: 618-46-2) is a meta-substituted aromatic acyl chloride with the molecular formula C₇H₄Cl₂O. It is widely employed as a reactive intermediate in organic synthesis due to its ability to introduce the 3-chlorobenzoyl moiety into target molecules via acylation reactions. The chlorine atom at the meta position induces electronic effects, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This compound is frequently utilized in the synthesis of amides, esters, and sulfonamide derivatives across pharmaceuticals, agrochemicals, and materials science . Its applications span from antimicrobial agents (e.g., galactopyranoside esters) to covalent modification of graphene materials and IDO1 inhibitors in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the use of a ferric halide-iodine cocatalyst system at controlled temperatures, which provides higher yields of the meta-isomer of monochlorobenzoyl chloride . Another method involves the reaction of 3-chlorobenzoic acid with thionyl chloride, where the mixture is refluxed for 2 hours, followed by distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the chlorination of benzoyl chloride in the presence of a catalyst. The process is optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 3-chlorobenzoic acid and hydrochloric acid.

Reduction: It can be reduced to 3-chlorobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Amines and Alcohols: Used in substitution reactions to form amides and esters.

Water: Used in hydrolysis reactions.

Lithium Aluminum Hydride: Used in reduction reactions.

Major Products Formed:

Amides and Esters: Formed from substitution reactions.

3-Chlorobenzoic Acid: Formed from hydrolysis.

3-Chlorobenzyl Alcohol: Formed from reduction.

Scientific Research Applications

Chemical Properties and Safety

- Molecular Weight : 175.01 g/mol

- Boiling Point : 223 °C

- Melting Point : 44 °C

- Density : 1.36 g/cm³

- Hazards : Causes severe skin burns and eye damage; harmful if swallowed or inhaled .

Synthesis and Reactivity

This compound can be synthesized through various methods, often involving the chlorination of benzoyl chloride or related compounds. Its reactivity is primarily due to the presence of both acyl chloride and chlorobenzene functionalities, allowing it to undergo nucleophilic substitution reactions.

Applications in Organic Synthesis

-

Intermediate for Pharmaceuticals :

- This compound is frequently used as an intermediate in the synthesis of various pharmaceutical agents. It can be transformed into amides, esters, and other derivatives that exhibit biological activity.

- For instance, it has been employed in the synthesis of anti-inflammatory and analgesic drugs by reacting with amines or alcohols to form corresponding amides or esters .

- Synthesis of Agrochemicals :

- Production of Dyes and Pigments :

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents. The compound was reacted with various amines to form a series of chlorobenzamide derivatives, which were tested against bacterial strains. The results indicated enhanced antimicrobial activity compared to existing treatments .

Case Study 2: Development of Herbicides

Research focused on synthesizing new herbicides from this compound showed promising results in controlling weed species resistant to traditional herbicides. The synthesized compounds exhibited high efficacy at low concentrations, suggesting potential commercial applications .

Comparison Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for drug synthesis | Enhanced efficacy and specificity |

| Agrochemicals | Precursor for herbicides and pesticides | Improved crop protection |

| Dyes and Pigments | Production of azo dyes through coupling reactions | Versatile colorant options |

| Material Science | Used in polymer modifications for enhanced properties | Increased durability and performance |

Mechanism of Action

The mechanism of action of 3-chlorobenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

Structural and Electronic Differences

The reactivity and biological activity of benzoyl chlorides are influenced by substituent position (ortho, meta, para) and halogen type (Cl, Br, F). Key comparisons include:

Table 1: Structural and Electronic Properties of Substituted Benzoyl Chlorides

| Compound | Substituent Position | Molecular Weight (g/mol) | Electronegativity (Pauling Scale) | Resonance Effects |

|---|---|---|---|---|

| 3-Chlorobenzoyl chloride | Meta | 175.00 | 3.00 (Cl) | Moderate -I effect |

| 2-Chlorobenzoyl chloride | Ortho | 175.00 | 3.00 (Cl) | Steric hindrance |

| 4-Chlorobenzoyl chloride | Para | 175.00 | 3.00 (Cl) | Strong -I effect |

| 3-Bromobenzoyl chloride | Meta | 219.46 | 2.96 (Br) | Stronger -I effect |

| 3-Fluorobenzoyl chloride | Meta | 158.55 | 4.00 (F) | Strongest -I effect |

- Positional Effects : Para-substituted analogs (e.g., 4-chlorobenzoyl chloride) exhibit stronger electron-withdrawing effects (-I) than meta isomers, enhancing carbonyl reactivity . Ortho-substituted derivatives (e.g., 2-chlorobenzoyl chloride) face steric hindrance, reducing acylation efficiency .

- Halogen Effects : Bromine (3-bromobenzoyl chloride) provides a larger atomic radius and polarizability, increasing lipophilicity, while fluorine (3-fluorobenzoyl chloride) exerts a stronger -I effect, accelerating reaction rates .

Table 2: Reaction Yields and Conditions with Different Benzoyl Chlorides

- This compound : Efficient under mild basic conditions (e.g., Raney nickel hydrogenation or Schotten-Baumann reactions ).

- Halogen-Specific Trends : Fluorinated analogs (e.g., 3-fluorobenzoyl chloride) often yield higher bioactivity due to enhanced electronegativity, whereas brominated derivatives improve lipophilicity for membrane penetration .

Table 3: Antibacterial Activity of Benzoyl Chloride Derivatives

- Positional Influence : Meta-substituted 3-chlorobenzoyl derivatives exhibit narrower antibacterial spectra compared to para analogs, likely due to reduced resonance stabilization .

- Docking Studies : 2-Chlorobenzoyl derivatives show superior COX-2 receptor binding compared to meta isomers, highlighting steric compatibility in ortho positions .

Thermal and Chemical Stability

- 3-Chlorobenzoyl Grafted Graphene : Retained 72% amine stability at 150°C, outperforming brominated analogs due to stronger C-Cl bond strength.

- Hydrolytic Stability : 3-Chlorobenzoyl amides resist hydrolysis better than 4-chloro derivatives, attributed to reduced para resonance-assisted degradation .

Biological Activity

3-Chlorobenzoyl chloride, also known as m-chlorobenzoyl chloride, is an aromatic compound with the molecular formula C₇H₄Cl₂O and a molecular weight of 175.01 g/mol. It is primarily used in organic synthesis as an acylating agent and has garnered attention for its biological activity, particularly in relation to its potential carcinogenic properties and its effects on cellular processes.

- Molecular Formula : C₇H₄Cl₂O

- Molecular Weight : 175.01 g/mol

- Boiling Point : 223 °C

- Melting Point : 44 °C

- Density : 1.367 g/cm³

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential toxicity and carcinogenicity. The following sections summarize key findings from research studies and case reports.

Carcinogenic Potential

Research has indicated a potential link between exposure to chlorinated aromatic compounds, including chlorobenzoyl chlorides, and increased cancer risk. A notable study reported cases of respiratory tract cancer among workers involved in the production of benzoyl chloride, suggesting that chlorinated derivatives may pose similar risks due to their structural similarities.

Case Study: Respiratory Tract Cancer

- Study Location : Japan

- Findings : Six cases of respiratory tract cancer were reported among benzoyl chloride production workers.

- Statistical Analysis : Standardized Mortality Ratios (SMR) for benzyl chloride or benzoyl chloride were found to be 2.6 (p < 0.05), indicating a significant association with increased cancer risk among long-term employees (15+ years) .

Experimental Studies on Carcinogenicity

Several animal studies have been conducted to evaluate the carcinogenic effects of chlorinated compounds:

- Skin Application in Mice :

- Subcutaneous Injection in Rats :

- Inhalation Studies :

The mechanism by which this compound exerts its biological effects may involve the formation of reactive intermediates that interact with cellular macromolecules, leading to DNA damage and subsequent tumorigenesis. The structural characteristics of chlorinated aromatic compounds facilitate electrophilic attack on nucleophilic sites within DNA, potentially leading to mutagenic changes.

Toxicological Data

The toxicity profile of this compound has been assessed through various routes of exposure:

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 3-chlorobenzoyl chloride, and how can reaction efficiency be optimized?

this compound is synthesized via the reaction of 3-chlorobenzoic acid with thionyl chloride (SOCl₂). Key steps include:

- Reagent Ratios : A 4:1 molar excess of SOCl₂ ensures complete conversion of the carboxylic acid to the acyl chloride.

- Temperature : Heating under reflux (70–80°C) for 4–6 hours maximizes yield.

- Workup : Excess SOCl₂ is removed under reduced pressure, yielding the product as a yellow oil with >99% purity.

Avoiding moisture is critical due to the compound’s rapid hydrolysis. This method achieves a near-quantitative yield (99%) without requiring intermediate purification, enabling direct use in subsequent reactions .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Boiling Point : 223–225°C at atmospheric pressure.

- Density : 1.367 g/mL at 20°C.

- Reactivity : Highly electrophilic carbonyl group; reacts vigorously with nucleophiles (e.g., amines, water).

- Spectroscopic Data : H NMR (CDCl₃): δ 8.10–7.96 (m, 2H), 7.65 (ddd, 1H), 7.47 (t, 1H). C NMR confirms the acyl chloride structure (δ ~167 ppm for C=O) .

Q. How should this compound be stored to prevent degradation?

- Moisture Control : Store under inert gas (N₂/Ar) in sealed, desiccated containers.

- Temperature : Keep at 2–8°C to minimize thermal decomposition.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Hydrolysis generates HCl and 3-chlorobenzoic acid, which can complicate downstream applications .

Advanced Research Questions

Q. How is this compound utilized in the synthesis of m-chloroperoxybenzoic acid (m-CPBA), and what are the critical reaction parameters?

m-CPBA, a key oxidant in Baeyer-Villiger and epoxidation reactions, is synthesized via:

- Oxidation : React this compound with H₂O₂ in alkaline conditions (NaOH, dioxane solvent).

- Catalysis : MgSO₄ enhances reaction efficiency by absorbing water.

- Acidification : Adjust pH to <2 with H₂SO₄ to precipitate m-CPBA.

Optimization : Excess H₂O₂ (2.5 equiv.) and controlled temperature (0–5°C) prevent overoxidation. Yield and purity depend on rigorous exclusion of moisture .

Q. What kinetic challenges arise during nucleophilic substitutions with this compound, and how can side reactions be mitigated?

- Competing Hydrolysis : Trace moisture accelerates hydrolysis, forming 3-chlorobenzoic acid. Use molecular sieves or anhydrous MgSO₄ to scavenge water.

- Byproduct Formation : Over-reaction with amines generates undesired urea derivatives. Limit reaction time (1–2 hours) and employ stoichiometric control.

- Catalysis : Lewis acids (e.g., FeCl₃) can enhance electrophilicity in Friedel-Crafts acylations, but may require post-reaction quenching to prevent decomposition .

Q. How can spectroscopic methods resolve structural ambiguities in derivatives of this compound?

- IR Spectroscopy : Confirm acyl chloride presence via C=O stretch at ~1770 cm⁻¹.

- Mass Spectrometry : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 175.01 for the parent compound).

- X-ray Crystallography : Resolves regiochemical outcomes in complexes, such as coordination with transition metals (e.g., Pd catalysts in cross-coupling reactions). Discrepancies in H NMR splitting patterns (e.g., aromatic protons) can indicate steric or electronic effects in substituted derivatives .

Properties

IUPAC Name |

3-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHIHIKVIWVIIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060681 | |

| Record name | Benzoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-46-2 | |

| Record name | 3-Chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chlorobenzoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23U2QRR4DQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.